
1-Bromo-2-methyl-D3-propane-3,3,3-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-methyl-D3-propane-3,3,3-D3 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a halogenated alkane, specifically a brominated derivative of propane. The presence of deuterium atoms makes it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-D3-propane-3,3,3-D3 can be synthesized through the bromination of 2-methylpropane (isobutane) that has been isotopically labeled with deuterium. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated isobutane and bromine under controlled conditions to achieve high yields and purity. The reaction is typically carried out in specialized reactors designed to handle halogenated compounds and isotopic materials.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-methyl-D3-propane-3,3,3-D3 undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, such as 2-methylpropene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Typically involves nucleophiles like NaOH, KCN, or NH3 in polar solvents.
Elimination: Often uses strong bases like KOH or NaOEt in alcoholic solvents.
Oxidation: Utilizes oxidizing agents such as KMnO4 or CrO3 under acidic or basic conditions.
Major Products
Substitution: Products include 2-methyl-2-propanol, 2-methylpropionitrile, and 2-methylpropylamine.
Elimination: The major product is 2-methylpropene.
Oxidation: Products include 2-methyl-2-propanol and 2-methylpropanoic acid.
Aplicaciones Científicas De Investigación
1-Bromo-2-methyl-D3-propane-3,3,3-D3 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of molecules.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of pharmaceuticals.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-methyl-D3-propane-3,3,3-D3 involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The presence of deuterium atoms can influence the reaction rates and pathways due to the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and understanding the role of hydrogen atoms in chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-methylpropane: The non-deuterated version of the compound, commonly used in organic synthesis.
2-Bromo-2-methylpropane: Another brominated derivative of propane, used in similar applications but with different reactivity due to the position of the bromine atom.
1-Chloro-2-methylpropane: A chlorinated analog, used in similar substitution and elimination reactions.
Uniqueness
1-Bromo-2-methyl-D3-propane-3,3,3-D3 is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in research applications, such as reduced background signals in spectroscopic studies and the ability to trace molecular pathways with high precision.
Propiedades
Fórmula molecular |
C4H9Br |
|---|---|
Peso molecular |
143.05 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1,1,1,3,3,3-hexadeuteriopropane |
InChI |
InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3 |
Clave InChI |
HLVFKOKELQSXIQ-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CBr)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


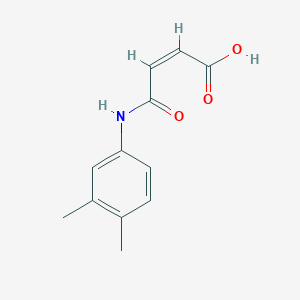
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)

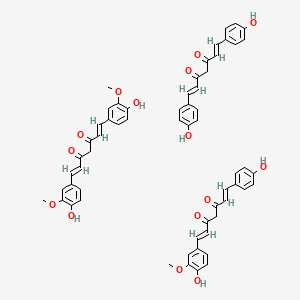

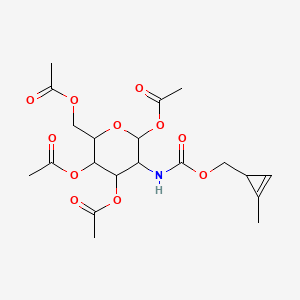
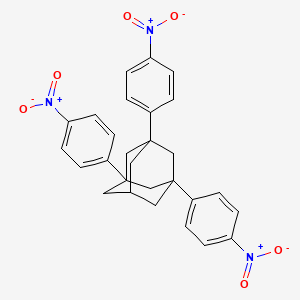
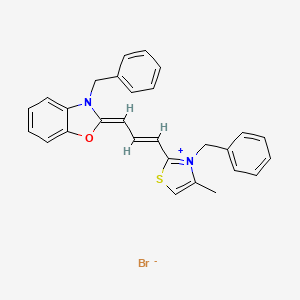
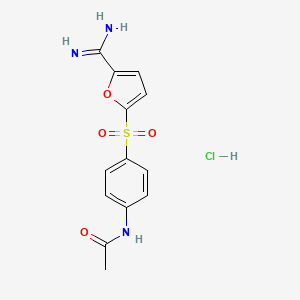
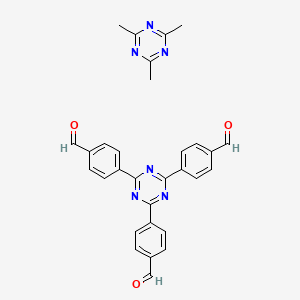
![5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)
![Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide](/img/structure/B13791397.png)


